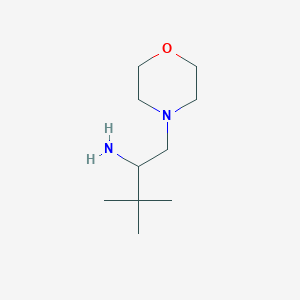

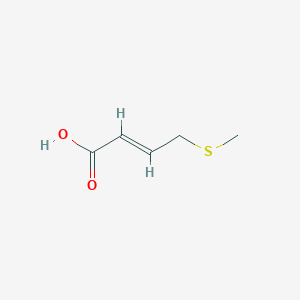

![molecular formula C17H20N2O2 B6611702 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide CAS No. 954569-51-8](/img/structure/B6611702.png)

2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide

Descripción general

Descripción

2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide, also known as Ammoxetamine, is a novel psychoactive substance (NPS) that has recently gained attention as a potential therapeutic agent for a variety of neurological and psychiatric conditions. Ammoxetamine is an analog of ketamine, an established anesthetic and antidepressant drug, and has been found to possess similar pharmacological properties.

Aplicaciones Científicas De Investigación

2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide has been studied in a variety of scientific research applications, including as an antidepressant, an anesthetic, and a treatment for substance use disorder. In addition, it has been studied as an adjunct therapy to improve cognitive functioning, reduce symptoms of post-traumatic stress disorder, and reduce symptoms of anxiety and depression.

Mecanismo De Acción

The exact mechanism of action of 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide is not fully understood, however it is believed to act as a non-competitive NMDA receptor antagonist. This means that it binds to the NMDA receptors in the brain and prevents them from transmitting signals, which results in a decrease in neuronal firing and an overall decrease in excitatory neurotransmission. This effect is thought to be responsible for the antidepressant, anxiolytic, and anesthetic effects of this compound.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects, including an increase in the release of serotonin, an increase in the release of dopamine, and a decrease in the release of glutamate. Additionally, it has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is responsible for the anxiolytic effects of the drug.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide in laboratory experiments is its rapid onset of action. This means that it can be used to quickly induce a desired effect in an experimental setting. Additionally, it is relatively safe and has a low potential for abuse. One of the main limitations of using this compound in laboratory experiments is its short half-life. This means that it must be administered multiple times in order to achieve a sustained effect.

Direcciones Futuras

2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide has a variety of potential future directions, including as a treatment for substance use disorder, as an adjunct therapy to improve cognitive functioning, and as a treatment for post-traumatic stress disorder. Additionally, it may be useful as an adjunctive therapy to treat depression and anxiety, as well as a treatment for schizophrenia. Additionally, further research is needed to determine the long-term safety and efficacy of this compound. Finally, further research is needed to determine the optimal dosage and administration method for this compound in order to maximize its therapeutic effects.

Métodos De Síntesis

2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide can be synthesized using a variety of methods, including the condensation of 3,5-dimethylphenyl acetic acid and 4-aminomethylphenol, the reaction of 3,5-dimethylphenyl acetic acid with 4-aminomethylphenol in the presence of a base, and the reaction of 3,5-dimethylphenyl acetic acid with 4-aminomethylphenol in the presence of an acid. In all cases, the reaction is completed in a few hours and yields a white, crystalline solid.

Propiedades

IUPAC Name |

2-[4-(aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-7-13(2)9-15(8-12)19-17(20)11-21-16-5-3-14(10-18)4-6-16/h3-9H,10-11,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFLHBQVXBQTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193720 | |

| Record name | 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954569-51-8 | |

| Record name | 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954569-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)

![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)

![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)

![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)

![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)

![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)